Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate

Vue d'ensemble

Description

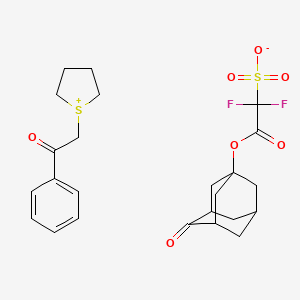

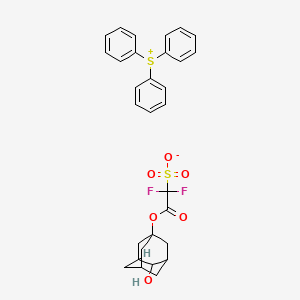

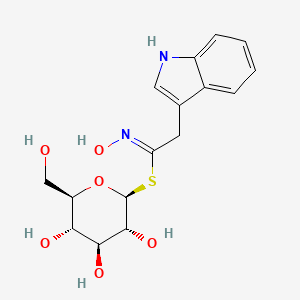

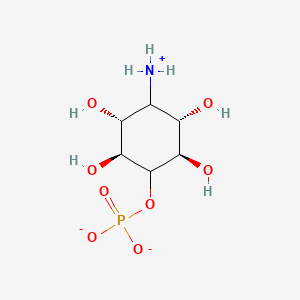

Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate is an organic salt. It contains a triphenylsulfonium. It derives from an adamantane-1,4-diol.

Applications De Recherche Scientifique

Lithography Applications

Triphenylsulfonium salts, including 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate, are used in chemically amplified resists for lithography. They are particularly effective for sub-50-nm half-pitch lithography, showing resolution capabilities and pattern sizes of 40 and 32.5 nm half-pitch under EUV interference lithography (Gonsalves et al., 2009).

Photochemistry Studies

The photolysis of triphenylsulfonium salts has been a subject of interest. Studies have revealed that irradiation of these salts results in the production of new rearrangement products, phenylthiobiphenyls, and diphenyl sulfide. The mechanism for direct photolysis likely occurs from singlet excited states, involving both heterolytic and homolytic cleavage (Dektar & Hacker, 1990).

Photoacid Generator Applications

Triphenylsulfonium salts have been employed as photoacid generators (PAGs) for various applications, including selective enrichment of perfluoroalkyl sulfonates and direct analysis by MALDI-TOF-MS. These salts can function as bifunctional agents in certain chemical processes (Cao et al., 2011).

Polymer Research

Triphenylsulfonium salts are significant in polymer research, particularly in the study of gas transport properties of adamantane-based polysulfones. These polymers, when incorporating adamantane units, demonstrate higher gas permeabilities and permselectivities compared to traditional polysulfone materials (Pixton & Paul, 1995).

Optoelectronic Applications

The influence of triphenylsulfonium salts on the optoelectronic characteristics of polymer light-emitting devices has been studied. The addition of these salts to the emitting layer of polymer light-emitting diodes can improve charge injection and transport due to ionic effects and π-conjugation in the phenyl rings of the cation (Georgiadou et al., 2013).

Propriétés

Nom du produit |

Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate |

|---|---|

Formule moléculaire |

C30H30F2O6S2 |

Poids moléculaire |

588.7 g/mol |

Nom IUPAC |

1,1-difluoro-2-[(4-hydroxy-1-adamantyl)oxy]-2-oxoethanesulfonate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.C12H16F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12(14,21(17,18)19)10(16)20-11-3-6-1-7(4-11)9(15)8(2-6)5-11/h1-15H;6-9,15H,1-5H2,(H,17,18,19)/q+1;/p-1 |

Clé InChI |

MKWXXVNEIXBTMB-UHFFFAOYSA-M |

SMILES canonique |

C1C2CC3CC(C2)(CC1C3O)OC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)

![4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium](/img/structure/B1261339.png)

![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)

![methyl (1R,10S,11R,19R)-11-acetyloxy-12-ethyl-4-[(12R,13S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1261357.png)